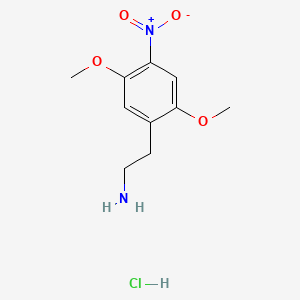
2,5-Dimethoxy-4-nitrophenethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-4-nitrophenethylamine hydrochloride is a psychedelic drug and phenethylamine of the 2C series. It is known for producing vivid visual hallucinations similar to those of LSD. This compound is often referred to by its street name, 2C-N .
Preparation Methods
The synthesis of 2,5-Dimethoxy-4-nitrophenethylamine hydrochloride typically involves the nitration of 2,5-dimethoxyphenethylamine. The reaction conditions often include the use of nitric acid and sulfuric acid as reagents.
Chemical Reactions Analysis
2,5-Dimethoxy-4-nitrophenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, potassium permanganate, chromium trioxide, hydrogen gas, and palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,5-Dimethoxy-4-nitrophenethylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical methods such as gas chromatography (GC) and liquid chromatography (LC) for the detection and quantification of phenethylamines.
Biology: The compound is studied for its effects on serotonin receptors, particularly 5-HT2A and 5-HT2C receptors.
Medicine: Research is conducted to understand its potential therapeutic effects and risks associated with its use.
Industry: It is used in forensic analysis and urine drug testing.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-4-nitrophenethylamine hydrochloride involves its interaction with serotonin receptors, particularly 5-HT2A and 5-HT2C receptors. It stimulates the release of arachidonic acid through these receptors, leading to its psychedelic effects .
Comparison with Similar Compounds
2,5-Dimethoxy-4-nitrophenethylamine hydrochloride is similar to other compounds in the 2C series, such as:
- 2,5-Dimethoxy-4-bromophenethylamine (2C-B)
- 2,5-Dimethoxy-4-iodophenethylamine (2C-I)
- 2,5-Dimethoxy-4-ethylphenethylamine (2C-E)
What sets this compound apart is its unique nitro group, which influences its chemical properties and biological activity .
Biological Activity
2,5-Dimethoxy-4-nitrophenethylamine hydrochloride is a compound belonging to the class of phenethylamines, which are known for their psychoactive properties. This compound, like other members of its class, interacts primarily with serotonin receptors, particularly the 5-HT2A receptor. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile.
The primary mechanism of action for this compound involves its role as an agonist at the 5-HT2A receptor. Research indicates that this compound exhibits functional selectivity, activating specific intracellular signaling pathways associated with serotonin receptor activation. Notably, it has been shown to preferentially activate phospholipase A2 (PLA2) pathways at the 5-HT2A receptor while being selective for phospholipase C (PLC) pathways at the 5-HT2C receptor .
Key Findings:
- Receptor Interaction : It demonstrates higher efficacy at the 5-HT2A receptor compared to the 5-HT2C receptor. This is significant as the 5-HT2A receptor is implicated in various neuropsychiatric conditions .
- Functional Selectivity : The compound's ability to selectively activate different signaling pathways suggests potential for tailored therapeutic effects .
Biological Activity and Effects
The biological effects of this compound can be categorized into several areas:
1. Psychoactive Effects
As a serotonergic hallucinogen, this compound alters perception and mood. Studies have shown that compounds with similar structures can induce profound psychological effects, including altered states of consciousness and visual hallucinations .
2. Potential Therapeutic Applications
Research into psychedelics has highlighted their potential in treating various psychiatric disorders. For instance, compounds acting on the 5-HT2A receptor have been explored for their efficacy in alleviating anxiety and depression . The specific activity of this compound may offer insights into developing new treatments for these conditions.
3. Neurochemical Correlates
Animal studies have demonstrated that activation of the 5-HT2A receptors affects neurotransmitter release and neuronal plasticity, which are critical for mood regulation and cognitive function .
Case Studies
Several studies have explored the effects of related compounds on behavior and neurochemistry, providing context for understanding the biological activity of this compound.
Study Overview:
Structure-Activity Relationship
The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the phenethylamine backbone can significantly alter receptor affinity and efficacy. For instance:
| Compound | Receptor Affinity | Efficacy Type |
|---|---|---|
| 2C-I | High at 5-HT2A | Full Agonist |
| 2C-B | Moderate at 5-HT2A | Partial Agonist |
| 2C-N | Low at 5-HT2A | Inactive |
| Target Compound | High at 5-HT2A | Selective Agonist |
This table illustrates how subtle modifications can lead to significant differences in pharmacological profiles .
Properties
CAS No. |
874140-40-6 |
|---|---|
Molecular Formula |
C10H15ClN2O4 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-(2,5-dimethoxy-4-nitrophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14N2O4.ClH/c1-15-9-6-8(12(13)14)10(16-2)5-7(9)3-4-11;/h5-6H,3-4,11H2,1-2H3;1H |
InChI Key |
HBLKZKZKVLJMNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















